(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQJDMQYGTXHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic compound that integrates a fluorophenyl group with azepane and thiazole moieties. This unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C14H16FN3OS. The compound features:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Fluorophenyl group : A phenyl ring substituted with a fluorine atom, enhancing the compound's lipophilicity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the azepane structure through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions.
- Final modification to incorporate the fluorophenyl group.
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to ensure purity and yield during synthesis.
The biological activity of this compound is thought to involve interactions with various biological targets, including:
- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to receptors may modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound:
- Cell Proliferation Inhibition : Research indicates that derivatives with similar structural motifs can significantly suppress the growth of cancer cells by inducing apoptosis. For example, ZQL-4c, a related compound, was shown to inhibit breast cancer cell proliferation through oxidative stress mechanisms and modulation of the Notch-AKT signaling pathway .
- Apoptosis Induction : Studies have demonstrated that compounds with azepane and thiazole components can induce apoptosis in cancer cells. This is often mediated by the activation of caspase-dependent pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : Preliminary data suggest that thiazole-containing compounds exhibit antimicrobial properties, potentially targeting bacterial cell membranes or interfering with metabolic processes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 2: Activity and Physicochemical Properties
Notes:
- Molecular Weight : The target compound’s estimated molecular weight (~330–350 g/mol) aligns with CNS drug-like properties, though high lipophilicity may limit aqueous solubility.
- Thermal Stability : reports melting points up to 230°C for structurally related sulfonamides, suggesting that the target compound’s crystalline form may exhibit similar stability .
- Biological Targets : Thiazole-containing compounds (e.g., ) show antitumor activity via kinase inhibition, while oxadiazole derivatives (e.g., ADX47273) target neurotransmitter receptors. The target compound’s activity may depend on the thiazole’s electronic profile .
Computational and Experimental Data
- DFT Analysis: utilized Density Functional Theory (DFT) to optimize triazole-thioether methanones, demonstrating close alignment between experimental (X-ray) and calculated geometries. Similar methods could predict the target compound’s conformation and reactivity .
- Spectroscopic Characterization : NMR (1H, 13C, 19F) and mass spectrometry, as described in , are critical for verifying the target compound’s purity and structure .
Q & A
Basic Research Questions
Q. What synthetic routes are available for (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key intermediates, such as azepane derivatives, may require chlorination or acylation steps under controlled conditions (e.g., reflux in ethanol with acetic acid). Reaction optimization (temperature, solvent, catalyst loading) is critical to minimize side products. Purity is assessed via ¹H/¹³C NMR for structural confirmation and GC-MS for detecting impurities .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, β angles (e.g., 91.559°) and R factors (e.g., 0.053) validate structural accuracy. Data collection at 295 K with a high data-to-parameter ratio (>16:1) ensures reliability. Crystallographic software (e.g., SHELX) refines the structure using measured intensities .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : While no specific GHS hazards are reported for this compound, general precautions include using PPE (gloves, goggles) and working in a fume hood. Storage should be in a cool, dry environment, and spills should be managed with inert absorbents. Emergency protocols (e.g., contacting Infotrac for spills) should be established .
Q. Which analytical techniques are most effective for characterizing intermediates and final products during synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regioselectivity and functional group integrity (e.g., fluorophenyl or thiazole protons).
- GC-MS : Identifies low-abundance impurities or side products (e.g., dehalogenated byproducts).
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing novel analogs of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from dynamic effects (e.g., tautomerism) or impurities. Cross-validation via HPLC-MS and IR spectroscopy is recommended. Computational tools (e.g., DFT for NMR chemical shift prediction) can resolve ambiguities. Degradation studies (e.g., stability under light/temperature) should rule out matrix interference .
Q. What strategies optimize the regioselectivity of acylation reactions in the synthesis of azepane-containing methanones?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups on the aromatic ring. For example, fluorophenyl groups direct acylation to para positions. Catalyst choice (e.g., FeCl₃ vs. AlCl₃) and solvent polarity (e.g., dichloromethane vs. nitrobenzene) can modulate reactivity. Pre-complexation of the acyl chloride with the catalyst may enhance selectivity .
Q. What computational methods predict the biological activity and binding affinity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases). QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. MD simulations assess binding stability over time. For thiazole-containing analogs, substituent effects on π-π stacking or hydrogen bonding are prioritized .
Q. How does varying substituents on the thiazole ring impact the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Substituents like methyl groups (2-methylthiazole) enhance lipophilicity (logP ↑), improving membrane permeability. Electron-withdrawing groups (e.g., nitro) may increase metabolic stability but reduce solubility. Bioactivity is evaluated via in vitro assays (e.g., enzyme inhibition IC₅₀). For example, replacing methyl with methoxy could alter binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
